molecular formula C25H22BrN5O B11246113 4-bromo-N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]benzamide

4-bromo-N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]benzamide

Cat. No.: B11246113
M. Wt: 488.4 g/mol
InChI Key: AELKSVSAZLDKSO-UHFFFAOYSA-N
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Description

4-bromo-N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]benzamide is a complex organic compound with significant applications in various scientific fields This compound is characterized by its unique structure, which includes a bromine atom, multiple aromatic rings, and amide functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce more complex aromatic compounds .

Mechanism of Action

The mechanism of action of 4-bromo-N-[4-({4-methyl-6-[(4-methylphenyl)amino]pyrimidin-2-yl}amino)phenyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to changes in cellular processes. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Properties

Molecular Formula

C25H22BrN5O

Molecular Weight

488.4 g/mol

IUPAC Name

4-bromo-N-[4-[[4-methyl-6-(4-methylanilino)pyrimidin-2-yl]amino]phenyl]benzamide

InChI

InChI=1S/C25H22BrN5O/c1-16-3-9-20(10-4-16)28-23-15-17(2)27-25(31-23)30-22-13-11-21(12-14-22)29-24(32)18-5-7-19(26)8-6-18/h3-15H,1-2H3,(H,29,32)(H2,27,28,30,31)

InChI Key

AELKSVSAZLDKSO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=C2)C)NC3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)Br

Origin of Product

United States

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